molecular formula C20H18FN3O B2522315 N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide CAS No. 2305492-14-0

N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide

カタログ番号 B2522315
CAS番号: 2305492-14-0
分子量: 335.382
InChIキー: LUQTYXZZTIQMHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide, also known as CFTR modulator, is a small molecule drug that is used in the treatment of cystic fibrosis. It is a member of a class of drugs known as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, which are designed to correct the underlying genetic defect that causes cystic fibrosis.

作用機序

The mechanism of action of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves the correction of the underlying genetic defect that causes cystic fibrosis. The drug works by binding to the defective this compound protein and restoring its function, which allows for the proper transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to restore this compound function. This leads to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.

実験室実験の利点と制限

The advantages of using N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide in lab experiments include its specificity for the this compound protein and its ability to correct the underlying genetic defect that causes cystic fibrosis. However, the limitations of using the drug in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.

将来の方向性

There are several future directions for research on N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide. These include:
1. Further studies on the long-term safety and efficacy of the drug in patients with cystic fibrosis.
2. Development of new this compound modulators that are more effective and have fewer side effects than this compound.
3. Investigation of the use of this compound modulators in the treatment of other diseases that are caused by defects in ion transport across cell membranes.
4. Development of new methods for synthesizing and administering this compound modulators that are more efficient and cost-effective than current methods.
5. Investigation of the use of this compound modulators in combination with other drugs to improve the treatment of cystic fibrosis and other related diseases.

合成法

The synthesis of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves a series of chemical reactions that are carried out in a laboratory setting. The exact method of synthesis is proprietary information that is not available to the public.

科学的研究の応用

N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of cystic fibrosis. Studies have shown that the drug is effective in improving lung function and reducing the frequency of pulmonary exacerbations in patients with cystic fibrosis.

特性

IUPAC Name

N-[3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-3-19(25)22-16-6-4-5-15(12(16)2)20-23-17-10-7-13(21)11-18(17)24(20)14-8-9-14/h3-7,10-11,14H,1,8-9H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQTYXZZTIQMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C=C)C2=NC3=C(N2C4CC4)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。